molecular formula C19H23N3O4S B4598712 N-(2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}phenyl)butanamide

N-(2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}phenyl)butanamide

Cat. No.: B4598712
M. Wt: 389.5 g/mol
InChI Key: IIFSGAYMWJVWAZ-UHFFFAOYSA-N
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Description

N-(2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}phenyl)butanamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.14092740 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Material Science Applications

  • Synthesis of Peptidomimetics : N-Aminosulfamides, mimicking the structure of amino acids by replacing the C(α)H and the carbonyl group with a nitrogen atom and a sulfonyl group, respectively, have been synthesized. These peptidomimetics, including aza-sulfurylglycinyl tripeptide analogs, were created from amino acid building blocks through condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters. This synthesis highlights the versatility of sulfonamide-based compounds in creating complex molecular structures with potential biochemical applications (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

  • Desalination Membrane Development : The synthesis and characterization of composite nanofiltration (NF) membranes incorporating Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated variant (mPASB) with Polysulfone (PSf) have been reported. These membranes were evaluated for their desalination capabilities, showcasing how modifications of sulfonyl-based polymers can influence membrane properties, including water flux, salt rejection, and antifouling performance. A significant finding was a membrane showing up to 52% NaCl rejection, indicating potential for improving water purification technologies (Padaki et al., 2013).

Medicinal Chemistry Applications

  • Anticonvulsant Agents : Synthesis of azoles incorporating a sulfonamide moiety has been explored for their anticonvulsant properties. This research underscores the therapeutic potential of sulfonamide derivatives in the development of new treatments for epilepsy. Notably, one compound demonstrated significant protective effects against picrotoxin-induced convulsions in a study, offering insights into the design of novel anticonvulsant drugs (Farag et al., 2012).

  • Enzyme Inhibition for Diabetes and Alzheimer's : A study on N-carbamimidoyl-4-(3-substituted phenylureido)benzenesulfonamide derivatives revealed their inhibitory effects on enzymes associated with diabetes mellitus and Alzheimer's disease. These compounds showed strong inhibition against α-glycosidase, acetylcholinesterase, and butyrylcholinesterase, highlighting their potential as therapeutic agents for managing these conditions (Akocak et al., 2021).

Properties

IUPAC Name

N-[2-[[2-[benzenesulfonyl(methyl)amino]acetyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-3-9-18(23)20-16-12-7-8-13-17(16)21-19(24)14-22(2)27(25,26)15-10-5-4-6-11-15/h4-8,10-13H,3,9,14H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFSGAYMWJVWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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